![molecular formula C9H19N3OS B2967842 N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide CAS No. 848052-93-7](/img/structure/B2967842.png)

N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

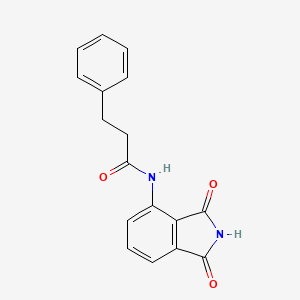

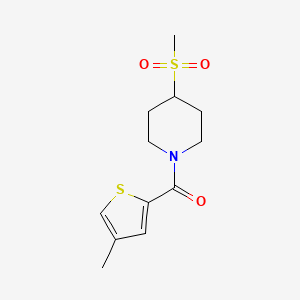

“N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide” is a chemical compound with the CAS Number: 848052-93-7 . It has a molecular weight of 217.34 . The IUPAC name for this compound is 2-[(2-amino-2-thioxoethyl)(methyl)amino]-N-(tert-butyl)acetamide . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H19N3OS/c1-9(2,3)11-8(13)6-12(4)5-7(10)14/h5-6H2,1-4H3,(H2,10,14)(H,11,13) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 125-126 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Chemical Analysis and Derivatization Techniques

N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide, as a chemical entity, shares structural similarities with various tert-butyl derivatives that have been extensively studied in chemical analysis and derivatization techniques. These studies highlight the versatility of tert-butyl and related groups in enhancing the analytical detection and study of complex molecules.

One significant application is in the analysis of meteoritic extracts, where tert-butyl derivatives facilitate the identification of linear and cyclic aliphatic amides, including carboxy lactams, lactams, and hydantoins. These compounds are essential for understanding the chemical evolution of organic compounds in meteorites, suggesting pathways for amino acids and other carboxylic acids formation in extraterrestrial environments (Cooper & Cronin, 1995).

In pharmaceutical research, tert-butyl derivatives have been pivotal in the structure-activity relationship studies, such as those conducted on histamine H4 receptor ligands. These studies optimize drug potency and investigate their therapeutic potential, demonstrating the critical role of tert-butyl groups in medicinal chemistry (Altenbach et al., 2008).

Moreover, tert-butyl derivatives are instrumental in gas chromatography-mass spectrometry (GC-MS) for the derivatization of phytohormones, allowing for their robust and sensitive detection. This application underscores the importance of such chemical groups in enhancing analytical methodologies for plant biology and agronomy research (Birkemeyer, Kolasa, & Kopka, 2003).

Chemical Synthesis and Catalysis

In chemical synthesis, tert-butyl derivatives, by analogy, contribute significantly to developing new synthetic routes and catalysts. For example, the use of tert-butylmethylphosphino groups has been explored in rhodium-catalyzed asymmetric hydrogenation of alkenes, illustrating the tert-butyl group's impact on enhancing enantioselectivity and catalytic efficiency in synthetic organic chemistry (Imamoto et al., 2012).

Polymer Science

In polymer science, the synthesis and properties of amino acid-based polyacetylenes, incorporating tert-butyl derivatives, have been investigated for their unique conformational and optical properties. These studies pave the way for advanced materials with potential applications in biotechnology and materials science (Gao, Sanda, & Masuda, 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(2-amino-2-sulfanylideneethyl)-methylamino]-N-tert-butylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3OS/c1-9(2,3)11-8(13)6-12(4)5-7(10)14/h5-6H2,1-4H3,(H2,10,14)(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRIGBCPZQDAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN(C)CC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Oxetan-3-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2967759.png)

![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2967760.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2967761.png)

![2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2967763.png)

![{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid](/img/structure/B2967765.png)

![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2967770.png)

![2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride](/img/structure/B2967771.png)

![Carbamic acid, N-[[[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]amino]sulfonyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B2967774.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2967777.png)